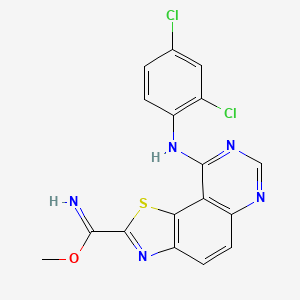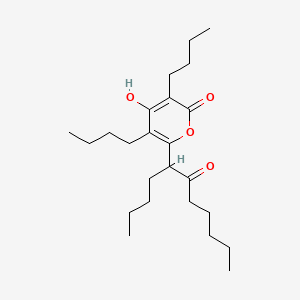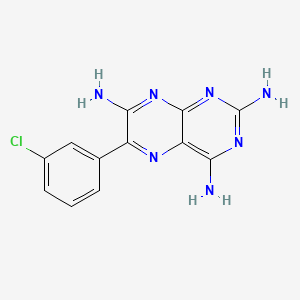
Epiblastin A
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
表皮母细胞素A是一种新颖的小分子,在干细胞研究领域引起了广泛关注。 它以其通过抑制酪蛋白激酶1诱导表皮母细胞干细胞重编程为胚胎干细胞的能力而闻名 . 这种化合物已显示出很高的重编程活性,使其成为研究多能性和干细胞生物学的宝贵工具 .
作用机制
表皮母细胞素A通过抑制酪蛋白激酶1发挥作用,酪蛋白激酶1是各种细胞过程中的关键调节因子。 它与激酶的ATP结合位点结合,阻止其活性并导致表皮母细胞干细胞重编程为胚胎干细胞 . 这种抑制破坏了激酶在维持细胞分化状态中的作用,使其能够恢复到多能状态 .
类似化合物:
氨苯蝶啶: 导致表皮母细胞素A开发的表型筛选中的初始命中.
TG100-115: 氨苯蝶啶的衍生物,以抑制磷脂酰肌醇3-激酶而闻名.
表皮母细胞素A的独特性: 表皮母细胞素A以其高的重编程活性以及对酪蛋白激酶1的特异性而脱颖而出。 与其他化合物不同,它可以有效地将表皮母细胞干细胞转化为胚胎干细胞,使其成为研究多能性和干细胞生物学的有力工具 .
生化分析
Biochemical Properties
Epiblastin A plays a crucial role in biochemical reactions, particularly in the reprogramming of epiblast stem cells into embryonic stem cells . It interacts with various enzymes and proteins, most notably casein kinase 1 (CK1), which it inhibits . The nature of these interactions is primarily inhibitory, leading to significant changes in cellular processes .
Cellular Effects
This compound has profound effects on various types of cells and cellular processes. It influences cell function by impacting cell signaling pathways, gene expression, and cellular metabolism . Specifically, it efficiently converts epiblast stem cells into embryonic stem cells by inhibiting CK1 .
Molecular Mechanism
The mechanism of action of this compound is primarily through the inhibition of CK1 . It exerts its effects at the molecular level by binding to CK1, leading to enzyme inhibition . This interaction results in changes in gene expression, contributing to the reprogramming of epiblast stem cells into embryonic stem cells .
Temporal Effects in Laboratory Settings
The effects of this compound change over time in laboratory settings
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models
Metabolic Pathways
This compound is involved in several metabolic pathways, interacting with various enzymes and cofactors
准备方法
合成路线和反应条件: 表皮母细胞素A可以通过基于结构的化合物开发方法合成。 一种合成路线包括在65°C下将(3-氯苯基)乙腈与碳酸铯在四氢呋喃中反应3小时 . 这种方法允许在化合物的C4位取代烷氧基 .
工业生产方法: 虽然表皮母细胞素A的具体工业生产方法尚未广泛记录,但合成通常涉及标准的有机化学技术和试剂。合成的可扩展性将取决于优化反应条件并确保最终产品的纯度。
化学反应分析
反应类型: 表皮母细胞素A主要进行抑制反应,特别是针对酪蛋白激酶1。 它充当ATP竞争性抑制剂,与激酶结合并阻止其活性 .
常用试剂和条件:
试剂: (3-氯苯基)乙腈,碳酸铯,四氢呋喃。
条件: 65°C下3小时。
科学研究应用
表皮母细胞素A在科学研究中具有广泛的应用:
化学: 用作研究激酶抑制和开发新型抑制剂的工具。
生物学: 促进表皮母细胞干细胞重编程为胚胎干细胞,为干细胞生物学和多能性提供见解.
相似化合物的比较
Triamterene: An initial hit in the phenotypic screen that led to the development of Epiblastin A.
TG100-115: A derivative of triamterene, known for inhibiting phosphatidylinositol 3-kinases.
Uniqueness of this compound: this compound stands out due to its high reprogramming activity and specificity for casein kinase 1. Unlike other compounds, it efficiently converts epiblast stem cells into embryonic stem cells, making it a powerful tool for studying pluripotency and stem cell biology .
属性
IUPAC Name |
6-(3-chlorophenyl)pteridine-2,4,7-triamine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10ClN7/c13-6-3-1-2-5(4-6)7-9(14)18-11-8(17-7)10(15)19-12(16)20-11/h1-4H,(H6,14,15,16,18,19,20) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZWNKKZSRANLVEW-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)Cl)C2=NC3=C(N=C(N=C3N=C2N)N)N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10ClN7 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
287.71 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Q1: What is the primary molecular target of Epiblastin A and how does its inhibition affect colorectal cancer cells?
A1: this compound is an adenosine triphosphate (ATP)-competitive inhibitor of casein kinase 1α (CK1α) [, ]. Studies show that this compound selectively inhibits CK1α in colorectal cancer (CRC) cells, leading to a significant decrease in cell viability and proliferation, while exhibiting minimal effects on non-tumor colorectal cells [].
Q2: How does this compound's effect on CK1α translate to potential benefits for colorectal cancer patients?
A2: High CK1α expression in CRC cells is linked to a poorer 5-year overall survival rate in patients []. Preclinical studies using patient-derived xenograft (PDX) and tumor xenograft mice models demonstrate that this compound significantly shrinks tumor volume and weight in a CK1α-dependent manner []. This suggests that targeting CK1α with this compound could offer a new therapeutic avenue for CRC treatment.
Q3: Besides colorectal cancer, are there other potential applications for this compound?
A3: Interestingly, this compound has shown promise in stem cell research. It can reprogram mouse epiblast stem cells (EpiSCs) into cells resembling embryonic stem cells (cESCs) by inhibiting casein kinases 1 (CK1) α/δ []. This reprogramming ability opens exciting possibilities for future applications in regenerative medicine and disease modeling.
Q4: What is known about the relationship between the structure of this compound and its activity?
A4: While the provided research doesn't delve deep into this compound's structure-activity relationship (SAR), it highlights the importance of its interaction with the kinase domain of CK1α [, ]. Further research exploring structural modifications and their impact on activity, potency, and selectivity towards different CK1 isoforms could optimize its therapeutic potential.
Q5: Has this compound been tested in humans, and if so, what are the findings?
A5: The provided research focuses on in vitro and in vivo preclinical studies. While these findings are promising, further research, including clinical trials, is needed to determine the efficacy and safety of this compound in humans.
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

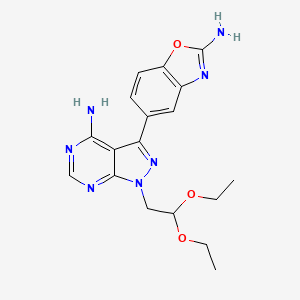
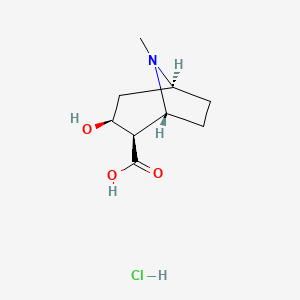

![N1-(5-Chloropyridin-2-yl)-N2-((1R,2R,4R)-4-(dimethylcarbamoyl)-2-(5-methyl-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridine-2-carboxamido)cyclohexyl)oxalamide](/img/structure/B607270.png)


